1-Brom-5-Fluoroisochinolin
Übersicht
Beschreibung
1-Bromo-5-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrFN and a molecular weight of 226.05 g/mol It is a derivative of isoquinoline, where the hydrogen atoms at positions 1 and 5 are substituted with bromine and fluorine, respectively
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-fluoroisoquinoline has several applications in scientific research:
Wirkmechanismus
Target of Action
Isoquinolines, a class of compounds to which 1-bromo-5-fluoroisoquinoline belongs, are known to interact with various biological targets
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms, including binding to receptors or enzymes, which can lead to changes in cellular processes . The specific interactions of 1-Bromo-5-fluoroisoquinoline with its targets and the resulting changes require further investigation.
Biochemical Pathways
It’s worth noting that isoquinolines are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 1-Bromo-5-fluoroisoquinoline may also participate in similar biochemical pathways.
Result of Action
Fluorinated isoquinolines, a group to which 1-bromo-5-fluoroisoquinoline belongs, are known for their unique characteristics such as biological activities and light-emitting properties
Action Environment
The stability and reactivity of similar compounds, such as those involved in the suzuki–miyaura coupling, can be influenced by factors such as temperature, ph, and the presence of other chemicals
Biochemische Analyse
Biochemical Properties
1-Bromo-5-fluoroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between 1-Bromo-5-fluoroisoquinoline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1-Bromo-5-fluoroisoquinoline has been found to interact with certain proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 1-Bromo-5-fluoroisoquinoline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Bromo-5-fluoroisoquinoline can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Bromo-5-fluoroisoquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can result in either inhibition or activation of the target biomolecule, depending on the specific context. For example, 1-Bromo-5-fluoroisoquinoline can inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-5-fluoroisoquinoline can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of 1-Bromo-5-fluoroisoquinoline on cellular function have been studied in both in vitro and in vivo settings. These studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-Bromo-5-fluoroisoquinoline vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage control when using 1-Bromo-5-fluoroisoquinoline in research and therapeutic applications .
Metabolic Pathways
1-Bromo-5-fluoroisoquinoline is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a key role in the metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of 1-Bromo-5-fluoroisoquinoline can influence its biological activity and toxicity, making it important to understand these pathways for its effective use in research and therapy .
Transport and Distribution
The transport and distribution of 1-Bromo-5-fluoroisoquinoline within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 1-Bromo-5-fluoroisoquinoline can interact with various transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 1-Bromo-5-fluoroisoquinoline is an important factor in its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. The localization of 1-Bromo-5-fluoroisoquinoline can be influenced by targeting signals or post-translational modifications, which direct the compound to specific sites within the cell. Understanding the subcellular localization of 1-Bromo-5-fluoroisoquinoline is crucial for elucidating its mechanisms of action and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-Bromo-5-fluoroisoquinoline can be achieved through several synthetic routes. One common method involves the bromination and fluorination of isoquinoline derivatives. For instance, the Pictet–Gams reaction, a variation of the Bischler–Napieralski reaction, can be used to introduce the bromine and fluorine atoms onto the isoquinoline ring . This reaction typically involves cyclization and aromatization steps, starting from N-[2-(2-fluorophenyl)-2-methoxyethyl]-2-phenylacetamide .
Industrial production methods for 1-Bromo-5-fluoroisoquinoline are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions is essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-5-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-fluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
1-Fluoroisoquinoline: Lacks the bromine atom, which may result in different reactivity and applications.
5-Fluoroisoquinoline:
Fluoroquinolines: These compounds have a similar structure but differ in the position of the nitrogen atom and the presence of fluorine.
The uniqueness of 1-Bromo-5-fluoroisoquinoline lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated heterocycles.
Biologische Aktivität
1-Bromo-5-fluoroisoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
1-Bromo-5-fluoroisoquinoline has the molecular formula and features a bromine atom and a fluorine atom attached to the isoquinoline core. This substitution pattern influences its reactivity and biological interactions.
Target Interactions:
1-Bromo-5-fluoroisoquinoline interacts with various biological targets, primarily through binding to enzymes and receptors. It is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can either inhibit or activate these enzymes, depending on the specific context of the reaction.
Biochemical Pathways:
The compound has been shown to influence several cellular processes:
- Cell Signaling: It modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell growth and differentiation.
- Gene Expression: By interacting with transcription factors, it can alter the expression of genes involved in metabolic processes.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of 1-bromo-5-fluoroisoquinoline exhibit promising antimicrobial and anticancer activities. For instance, studies have demonstrated that certain isoquinoline derivatives can inhibit tumor growth by modulating protein kinase B (PKB) activity, which is involved in cell proliferation and survival .
Table 1: Biological Activity Summary
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Modulation of PKB leading to reduced tumor growth | |
Anti-HIV | Inhibition of CXCR4 receptor binding |
Case Studies
-
Anticancer Activity:
A study evaluated the effects of various isoquinoline derivatives on cancer cell lines. The results showed that 1-bromo-5-fluoroisoquinoline significantly inhibited cell proliferation in breast cancer cells by inducing apoptosis through PKB pathway modulation . -
Antiviral Activity:
Another investigation focused on the compound's ability to inhibit HIV entry by blocking the CXCR4 receptor. The findings revealed that 1-bromo-5-fluoroisoquinoline effectively reduced HIV infection rates in cultured cells, showcasing its potential as an antiviral agent .
Chemical Reactions
The compound is versatile in chemical reactions:
- Substitution Reactions: The bromine atom can be replaced with various functional groups.
- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds, enhancing its utility in synthetic chemistry.
Eigenschaften
IUPAC Name |
1-bromo-5-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUXEDGAYKKLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857367 | |
Record name | 1-Bromo-5-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207448-30-3 | |
Record name | 1-Bromo-5-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.